1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
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Overview
Description
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves the following steps:
Preparation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichloroaniline, is reacted with thiophosgene to form 3,4-dichlorophenyl isothiocyanate.
Formation of the Indole Intermediate: 5-methoxy-2-methylindole is synthesized through Fischer indole synthesis, starting from 5-methoxy-2-methylphenylhydrazine and an appropriate ketone.
Coupling Reaction: The indole intermediate is then reacted with the dichlorophenyl isothiocyanate under mild conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.
Major Products
Oxidation: Sulfonyl derivatives of the thiourea moiety.
Reduction: Amino derivatives of the dichlorophenyl ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea: Similar structure but lacks the methyl group on the indole ring.
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]urea: Similar structure but with a urea linkage instead of thiourea.
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamate: Similar structure but with a carbamate linkage.
Uniqueness
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and indole moieties, along with the thiourea linkage, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3OS/c1-11-14(15-10-13(25-2)4-6-18(15)23-11)7-8-22-19(26)24-12-3-5-16(20)17(21)9-12/h3-6,9-10,23H,7-8H2,1-2H3,(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIZKHCRGYRLCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=S)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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